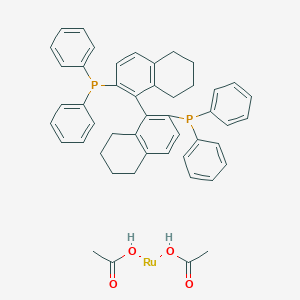

(S)-Ru(OAc)2(H8-BINAP)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-Ru(OAc)2(H8-BINAP) is a chiral organoruthenium catalyst that has been widely studied for its potential applications in asymmetric synthesis. This catalyst has been found to be highly efficient and selective for a variety of transformations, including hydrogenation, hydroformylation, and hydrocyanation. It has been used in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products.

Scientific Research Applications

Structural Studies on Ru(II)–Binap Complexes

Research has explored the solid-state structures of Ru(II)–Binap complexes, revealing unique bonding and solution behaviors. Geldbach et al. (2006) reported on complexes prepared by treating Ru(OAc)2(Binap) with specific reagents, highlighting the Binap as a donor to the Ru(II) and providing insights into the unusual cation structures arising from reactions (Geldbach, Pregosin, Rizzato, & Albinati, 2006).

Catalytic Applications

Ru(OAc)2(H8-BINAP) complexes have been investigated for their catalytic applications, particularly in asymmetric hydrogenation. For example, Zhou et al. (2002) synthesized a novel family of chiral ortho-substituted BINAPO ligands, demonstrating their efficacy in Ru-catalyzed asymmetric hydrogenations of β-aryl-substituted β-(acylamino)acrylates and β-keto esters. These studies offer a route to prepare β-aryl-substituted β-amino acids and β-hydroxyl acids with high enantioselectivity (Zhou, Tang, Wang, Li, & Zhang, 2002).

Reaction Mechanisms and Bond Splitting

Research has delved into the reaction mechanisms involving Ru(OAc)2(Binap) complexes, including bond splitting reactions. P−C bond splitting reactions in Ruthenium(II) complexes of Binap have been studied, offering insights into the formation of cationic triflates and revealing novel Ru–F–H interactions (Reijer, Wörle, & Pregosin, 2000).

Novel Bonding and Cyclometalation

The chemistry of Ruthenium(II) alkyl Binap complexes has been explored, showing novel bonding, cyclometalation, and P−C bond splitting. These studies provide a foundation for understanding the complex behaviors of Ru-Binap ligands in reactions, including slow P-C bond cleavage and the formation of new cyclometalated complexes (Geldbach, Pregosin, & Albinati, 2003).

X-ray Diffraction and NMR Studies

Further research has focused on X-ray diffraction and NMR studies on a series of Binap-based Ru(II) hydroxyphosphine pi-arene complexes, revealing insights into the coordination modes and bonding dynamics of these complexes. Such studies are crucial for designing and understanding the behavior of Ru-Binap complexes in various chemical environments (Geldbach, Breher, Gramlich, Kumar, & Pregosin, 2004).

Safety and Hazards

“(S)-H8-BINAP” is classified as a technical grade compound . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off with soap and water, rinsing thoroughly with water, and consulting a physician . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Mechanism of Action

Target of Action

This compound is a type of chiral ligand, which is often used in asymmetric catalysis . The specific targets and their roles may vary depending on the reaction conditions and the substrates involved.

Mode of Action

As a chiral ligand, it likely interacts with its targets by coordinating to a metal center, thereby inducing asymmetry in the resulting complex . This can lead to changes in the stereochemical outcome of the reactions catalyzed by this complex.

Result of Action

As a catalyst, its primary role is to speed up chemical reactions and control the stereochemistry of the products .

properties

IUPAC Name |

acetic acid;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;ruthenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYPLACAJUYPKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48O4P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142962-95-6 |

Source

|

| Record name | (S)-Ru(OAc)2(H8-BINAP) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-5-thioxo-[1,2,4]triazolidin-3-one](/img/structure/B49289.png)

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)